Fmoc-甘氨酸-苯丙氨酸-OH

描述

Synthesis Analysis

The synthesis of Fmoc-Gly-Phe-OH and related compounds involves multiple steps, including the protection of amino groups with Fmoc and the subsequent coupling of amino acids. For example, the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid, an analogue suitable for Fmoc-based SPPS, utilizes a novel chiral Cu(II) complex. This method exemplifies the intricate strategies developed to achieve high stereoselectivity and yield in the synthesis of protected amino acids (Smith et al., 2011).

Molecular Structure Analysis

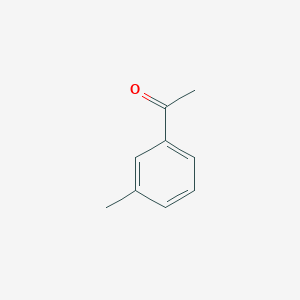

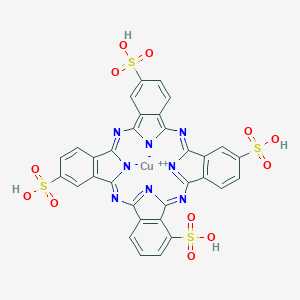

The molecular structure of Fmoc-Gly-Phe-OH is characterized by the Fmoc group attached to the amino terminus, protecting it during peptide chain elongation. Structural studies, such as those involving Fmoc-protected amino acids and their derivatives, reveal the significance of side chain functionalization and the impact of different substituents on molecular self-assembly and interaction patterns (Ryan et al., 2011).

Chemical Reactions and Properties

Fmoc-Gly-Phe-OH participates in typical peptide bond-forming reactions under solid-phase synthesis conditions. The Fmoc group can be removed selectively using a base, such as 20% piperidine in DMF, without affecting the integrity of the peptide bond. This selective deprotection is crucial for stepwise peptide synthesis, as demonstrated in studies exploring the synthesis of glycopeptides and peptide nucleic acid monomers (Otvos et al., 1990; Wojciechowski & Hudson, 2008).

Physical Properties Analysis

The physical properties of Fmoc-Gly-Phe-OH, such as solubility and stability, are influenced by the Fmoc protection group. Fmoc amino acids are generally soluble in organic solvents, which facilitates their use in SPPS. The stability of the Fmoc group under specific conditions ensures the successful synthesis of peptide chains without premature deprotection.

Chemical Properties Analysis

Chemically, Fmoc-Gly-Phe-OH exhibits properties typical of protected amino acids. Its reactivity is largely defined by the Fmoc group's ability to be cleaved under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. The compound's chemical behavior is crucial for constructing peptides with high fidelity and complexity (Sharma & Crich, 2011).

科学研究应用

Fmoc-甘氨酸-苯丙氨酸-OH 衍生物用于合成新型半合成胰岛素类似物,显示出对胰岛素受体的不同结合亲和力 (Žáková 等人,2007)。

该化合物已参与蛋白酶催化的肽合成,探索反应介质和参数对肽键形成的影响 (Kuhl 等人,1992)。

在材料科学领域,Fmoc-甘氨酸-苯丙氨酸-OH 衍生物在氟化衍生物的自组装和水凝胶化中发挥着重要作用,可用于创建水凝胶网络 (Ryan 等人,2011)。

该化合物用于肽的快速高效合成,例如 β-酪啡肽,展示了其作为肽键形成中偶联剂的功效 (Babu 和 Tantry,2004)。

Fmoc-甘氨酸-苯丙氨酸-OH 是受保护的 α-氨基膦酸寡聚物固相合成的组成部分,突出了其在创建新型非天然肽寡聚物中的效用 (Ishibashi 和 Kitamura,2009)。

已探索其在形成水凝胶中稳定荧光银纳米团的作用,展示了其在纳米技术应用中的潜力 (Roy 和 Banerjee,2011)。

此外,该化合物用于肽衍生物的合成和结构表征,有助于开发改进的多肽合成方法 (Zhao Yi-nan 和 Key,2013)。

安全和危害

未来方向

The Phe-Phe motif, which includes Fmoc-Gly-Phe-OH, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels. These molecules have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

属性

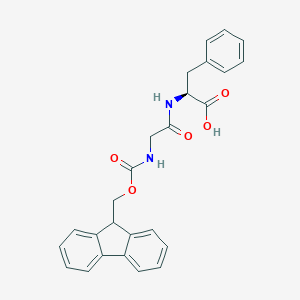

IUPAC Name |

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFLNNQAFRFTFE-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Gly-Phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。